molecular formula C22H19N3O4 B11395470 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11395470
M. Wt: 389.4 g/mol
InChI Key: LRGYRTXMVGXATM-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a hybrid molecule combining a pyrazolone scaffold with a chromene carboxamide moiety. The compound’s structure features a planar pyrazole ring fused with a chromene group, with a carboxamide linkage at position 4 of the pyrazole. Crystallographic studies of related pyrazolone derivatives reveal dihedral angles between aromatic rings (e.g., 50.0° between pyrazole and benzene rings in N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide), influencing molecular packing and intermolecular interactions like N–H∙∙∙O hydrogen bonds .

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H19N3O4/c1-13-9-10-16-17(26)12-19(29-18(16)11-13)21(27)23-20-14(2)24(3)25(22(20)28)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,23,27)

InChI Key

LRGYRTXMVGXATM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs differ in substituents on the pyrazole and chromene rings, as well as the carboxamide linker. Key comparisons include:

Compound Name Substituents (Pyrazole/Chromene) Key Functional Groups Melting Point (°C) Yield (%) References
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide 7-methyl-4-oxo-chromene Carboxamide, methyl, phenyl Not reported Not reported -
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide Formamide Formamide, methyl, phenyl Not specified Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, cyano, phenyl Carboxamide, chloro, cyano 133–135 68
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide 2-oxo-chromene Carboxamide, methyl, phenyl Not reported Not reported
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide Tosyl (sulfonamide) Sulfonamide, methyl, phenyl Not reported Not reported

Key Observations :

Chromene vs. Non-Chromene Derivatives: The target compound’s 4-oxo-4H-chromene group distinguishes it from analogs like 3a (chloro/cyano-substituted pyrazole) and formamide derivatives. Chromene-containing analogs (e.g., 2-oxo-2H-chromene-3-carboxamide in ) exhibit positional isomerism (2-oxo vs. 4-oxo), which may alter π-π stacking and solubility.

Carboxamide Linker : The carboxamide group in the target compound contrasts with sulfonamide () or formamide () linkers, affecting hydrogen-bonding capacity and bioavailability.

Substituent Effects: Electron-withdrawing groups (e.g., chloro, cyano in ) lower melting points compared to electron-donating groups (e.g., methyl in the target compound).

Spectroscopic and Crystallographic Comparisons
  • NMR and IR Data: The target compound’s methyl and chromene groups would produce distinct $ ^1H $-NMR signals (e.g., aromatic protons at δ 7.2–8.1 ppm and methyl groups at δ 2.4–2.7 ppm), contrasting with chloro/cyano analogs (e.g., δ 7.4–7.6 ppm for aromatic protons in 3a ).
Hydrogen Bonding and Intermolecular Interactions
  • The formamide derivative in exhibits N–H∙∙∙O hydrogen bonds (2.86–3.02 Å), stabilizing its crystal lattice. In contrast, the target compound’s carboxamide and chromene carbonyl groups could form extended networks (e.g., N–H∙∙∙O and C–H∙∙∙O interactions), enhancing solubility compared to sulfonamide derivatives .

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